Cyclopentylacetylene
Overview
Description
Cyclopentylacetylene is a compound that can be associated with various chemical reactions and synthesis processes. Although the provided papers do not directly discuss cyclopentylacetylene, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of cyclopentylacetylene.
Synthesis Analysis
The synthesis of cyclopentafused polycyclic aromatic hydrocarbons (CP-PAHs) is described using a Pd(0)-catalyzed coupling process, which could be analogous to the synthesis of cyclopentylacetylene . The reaction involves palladium catalysis, which is a common method for forming carbon-carbon bonds and could potentially be applied to the synthesis of cyclopentylacetylene.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the structure of complex molecules, as demonstrated in the study of an unusual 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene derivative . This technique could similarly be used to elucidate the molecular structure of cyclopentylacetylene, providing insights into its three-dimensional conformation and potential reactivity.
Chemical Reactions Analysis
The reactivity of cyclopentadienyl radicals with acetylene is explored, which is relevant to the study of cyclopentylacetylene as it involves the reaction of a cyclopentadiene derivative with an acetylenic compound . This research could shed light on the types of reactions cyclopentylacetylene might undergo, such as addition reactions or cyclization processes that are important in the formation of polyaromatic hydrocarbons (PAHs).
Physical and Chemical Properties Analysis
The photophysical properties of CP-PAHs are discussed, including their UV-vis and fluorescence spectra . These properties are significant for understanding the behavior of cyclopentylacetylene under various conditions, such as its potential use in materials science or its behavior under light exposure. Additionally, the use of cyclopentyl methyl ether as a solvent in acetalization reactions highlights the importance of cyclopentyl derivatives in synthetic chemistry and their physical properties, such as forming a positive azeotrope with water .
Scientific Research Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cyclopentylacetylene finds application in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in various domains like organic synthesis, medicinal chemistry, surface and polymer chemistry, and bioconjugation. The CuAAC's mechanism involves complex reversible steps with copper(I) acetylides, and understanding these is crucial for directing the reaction in a productive catalytic cycle (Hein & Fokin, 2010).
Cyclotrons in Applied Science and Industry
Cyclotrons, historically used by nuclear physicists, now serve as crucial tools in applied science and industry. They facilitate tracer experiments with induced radioactivities, essential for basic studies in various sciences and for guiding engineering development in numerous industries. The use of cyclotrons as production units is growing, marking their significant role beyond scientific research (Livingston, 1944).
Microwave-Assisted Synthesis in Organometallic Chemistry
In organometallic chemistry, cyclopentylacetylene is used in microwave-assisted synthesis to create metallocenes in the cyclobutadiene and cyclopentadienone families. This method offers reduced reaction times and increased yields compared to traditional methods, highlighting the efficiency of microwave-assisted techniques (Harcourt et al., 2008).
Applications in Nuclear Science
Cyclopentylacetylene-related compounds have been used in nuclear science, particularly in cyclotron facilities. Cyclotrons are vital for creating beams of rare isotopes at varying energies, addressing challenges in nuclear physics, and contributing to the understanding of nuclear existence, the nature of the nuclear force, and the origin of elements (Gade & Sherrill, 2016).
Polymer and Materials Science
In polymer and materials science, cyclopentylacetylene plays a role in cycloaddition reactions used for modifying polymers post-polymerization. These reactions are efficient and exhibit a high tolerance for functional groups and solvents, demonstratingtheir importance in creating linear polymers, dendrimers, and gels. The adaptability of these reactions is evident in surface modifications on carbon nanotubes, fullerenes, and solid substrates (Binder & Sachsenhofer, 2007).
Cyclotron Production of Radioactive Isotopes for Medical Use
The production of radioactive isotopes through cyclotrons is a rapidly advancing area in medical science. It involves interdisciplinary collaboration among physicists, chemists, and physicians. These isotopes are increasingly used in nuclear medicine, though the utility of many compounds in this field is still being established (Tilbury & Laughlin, 1974).
Transition-Metal-Catalyzed Acetylene Cyclizations in Organic Synthesis
Cyclopentylacetylene is significant in transition-metal-catalyzed acetylene cyclization, a versatile tool in organic synthesis. This method is used to synthesize a variety of compounds including indans, tetralins, anthraquinones, benzocyclobutenes, polycycles, and heterocycles. Cobalt-catalyzed cyclooligomerization of acetylenes is a key aspect of this area, demonstrating the utility of cyclopentylacetylene in complex chemical syntheses (Vollhardt, 1977).
Safety And Hazards
properties
IUPAC Name |
ethynylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h1,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVJSWLZYQMWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074726 | |
Record name | Cyclopentane, ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylacetylene | |
CAS RN |
930-51-8, 54140-30-6 | |
Record name | Cyclopentylacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentyl acetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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